5-Chloro-2-fluorotoluene

Catalog No.
S778838
CAS No.
452-66-4
M.F
C7H6ClF
M. Wt
144.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluorotoluene

CAS Number

452-66-4

Product Name

5-Chloro-2-fluorotoluene

IUPAC Name

4-chloro-1-fluoro-2-methylbenzene

Molecular Formula

C7H6ClF

Molecular Weight

144.57 g/mol

InChI

InChI=1S/C7H6ClF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3

InChI Key

JOXXHDGUTVUBDL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)F

Canonical SMILES

CC1=C(C=CC(=C1)Cl)F

5-Chloro-2-fluorotoluene is a chemical compound with the molecular formula C7H6ClF . It is a colorless to almost colorless clear liquid . It has a molecular weight of 144.57 , and its CAS RN is 452-66-4 .

In terms of safety, it is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . Therefore, precautions such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

For example, they can be used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .

5-Chloro-2-fluorotoluene is an aromatic compound characterized by the presence of a chlorine atom and a fluorine atom attached to a toluene ring. Its molecular formula is C7H6ClFC_7H_6ClF, and it has a molecular weight of approximately 144.57 g/mol. This compound is known for its colorless to yellow liquid appearance and is classified as a flammable substance, with a flash point of 51 °C. It is primarily used in organic synthesis and as an intermediate in various

Typical of aromatic compounds. Some notable reactions include:

  • Nitration: Under mild conditions, 5-chloro-2-fluorotoluene can undergo nitration to form nitro derivatives using solid acid catalysts.
  • Friedel-Crafts Alkylation: This compound can react with alkyl halides in the presence of a Lewis acid catalyst to introduce alkyl groups onto the aromatic ring.
  • Halogenation: It can also undergo electrophilic substitution reactions, where additional halogen atoms can be introduced at available positions on the aromatic ring.

The synthesis of 5-chloro-2-fluorotoluene can be achieved through various methods:

  • Direct Halogenation: Toluene can be chlorinated and fluorinated using chlorine and fluorine gases in the presence of light or heat.
  • Electrophilic Aromatic Substitution: Using chlorinating agents (like phosphorus pentachloride) and fluorinating agents (such as hydrogen fluoride) in controlled conditions allows for selective substitution on the aromatic ring.
  • From Precursor Compounds: Starting from other fluorinated or chlorinated toluenes, further substitution reactions can yield 5-chloro-2-fluorotoluene .

5-Chloro-2-fluorotoluene serves various applications in chemical industries:

  • Intermediate in Organic Synthesis: It is used as a building block for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Material Science: This compound may be utilized in developing new materials with specific electronic or optical properties due to its unique structure.

Several compounds share structural similarities with 5-chloro-2-fluorotoluene, including:

  • 2-Chloro-5-fluorotoluene: Similar in structure but with different positions of chlorine and fluorine atoms.
  • 4-Chloro-2-fluorotoluene: Another positional isomer that may exhibit different chemical properties due to the location of substituents.
  • 5-Bromo-2-fluorotoluene: Contains bromine instead of chlorine, which alters its reactivity and physical properties.

Comparison Table

CompoundMolecular FormulaUnique Features
5-Chloro-2-fluorotolueneC7H6ClFC_7H_6ClFChlorine and fluorine at specific positions
2-Chloro-5-fluorotolueneC7H6ClFC_7H_6ClFDifferent positional arrangement
4-Chloro-2-fluorotolueneC7H6ClFC_7H_6ClFDifferent substituent position
5-Bromo-2-fluorotolueneC7H6BrFC_7H_6BrFBromine instead of chlorine

The uniqueness of 5-chloro-2-fluorotoluene lies in its specific arrangement of halogen substituents, which influences its reactivity and potential applications compared to its isomers and related compounds.

Three-Step Reaction Mechanism

The diazotization-thermolysis method involves sequential salification, diazotization, and thermal decomposition steps. In the salification step, 5-chloro-2-methylaniline reacts with anhydrous hydrogen fluoride (HF) at 5–7°C for 1–3 hours to form a stable ammonium fluoride intermediate. The molar ratio of HF to amine is critical, typically ranging from 2:1 to 5:1. Excess HF ensures complete protonation and minimizes side reactions.

During diazotization, sodium nitrite (NaNO₂) is added gradually at -3–0°C to form the diazonium fluoride salt. The NaNO₂-to-amine molar ratio is maintained at 1:1 to 1.5:1 to prevent over-diazotization. This step requires precise temperature control to avoid premature decomposition.

Thermal decomposition occurs in four stages:

  • Stage 1: 0–18°C for 5 hours.
  • Stage 2: 18–26°C for 12 hours.
  • Stage 3: 26–30°C for 8 hours.
  • Stage 4: 30–40°C for 5 hours.
    Gradual heating ensures controlled nitrogen evolution and minimizes side products like chlorinated byproducts.

Reaction Equations:

  • Salification:
    $$ \text{C}7\text{H}8\text{ClN} + \text{HF} \rightarrow \text{C}7\text{H}8\text{ClN}^+\text{HF}^- $$
  • Diazotization:
    $$ \text{C}7\text{H}8\text{ClN}^+\text{HF}^- + \text{NaNO}2 \rightarrow \text{C}7\text{H}7\text{ClFN}2^+ + \text{H}_2\text{O} + \text{NaOH} $$
  • Thermolysis:
    $$ \text{C}7\text{H}7\text{ClFN}2^+ \xrightarrow{\Delta} \text{C}7\text{H}6\text{ClF} + \text{N}2 \uparrow $$

Yield and Purity Optimization

Industrial processes achieve yields of 97% with 99.9% purity by:

  • Using anhydrous HF to avoid hydrolysis side reactions.
  • Recycling spent HF via distillation with sulfuric acid.
  • Implementing continuous stirring to ensure homogeneous temperature distribution.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

452-66-4

Wikipedia

5-Chloro-2-fluorotoluene

Dates

Last modified: 08-15-2023

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